Methyl 3-thiocyanato-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-thiocyanato-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities. This compound is characterized by the presence of a thiocyanate group at the 3-position and a carboxylate ester group at the 2-position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Methyl 3-thiocyanato-1H-indole-2-carboxylate, also known as methyl 3-(cyanosulfanyl)-1H-indole-2-carboxylate, is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can have downstream effects that contribute to the compound’s overall biological activity.
Result of Action
Indole derivatives have been reported to show good to excellent levels of potency against various cell lines , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-thiocyanato-1H-indole-2-carboxylate typically involves the functionalization of the indole ring. One common method is the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines that are properly functionalized with electron-withdrawing and electron-donating groups. This method can be optimized by exposing the reactants to microwave irradiation, which results in excellent yields and high regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The use of microwave-assisted synthesis can be scaled up to industrial levels, ensuring efficient production with high yields. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize the output and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-thiocyanato-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thiocyanate group to other functional groups, such as amines or thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-thiocyanato-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-1H-indole-3-carboxylate: Similar structure but with a methyl group at the 2-position instead of a thiocyanate group.
Methyl 1H-indole-2-carboxylate: Lacks the thiocyanate group at the 3-position.
3-Thiocyanato-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester.
Uniqueness
Methyl 3-thiocyanato-1H-indole-2-carboxylate is unique due to the presence of both the thiocyanate and carboxylate ester groups on the indole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 3-thiocyanato-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c1-15-11(14)9-10(16-6-12)7-4-2-3-5-8(7)13-9/h2-5,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIAEFNREPRTJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)SC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.